Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C13H12ClNO2S and its molecular weight is 281.76 g/mol. The purity is usually 95%.
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Scientific Research Applications
Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate and related compounds have been explored for their potential in synthesizing new chemical structures. For instance, ethyl 4-amino-2-trifluormethyl-thiophene-3-carboxylate has been synthesized and characterized using NMR spectroscopy, showcasing the versatility of thiophene derivatives in organic synthesis (Hromatka, Binder, & Eichinger, 1974).
Significant attention has been given to the antimicrobial properties of these compounds. A study reported the synthesis of novel ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, which were screened for antibacterial activity, indicating the potential use of these compounds in developing new antimicrobial agents (Prasad, Angothu, Latha, & Nagulu, 2017).
These compounds have also been utilized in the synthesis of other biologically active molecules. For instance, ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate was used as an intermediate in the synthesis of various fused and polyfunctional substituted thiophenes, which exhibited promising antimicrobial activities (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).
Another study focused on the synthesis and characterization of Schiff bases of 2-aminothiophenes, which were evaluated for CNS depressant activity, highlighting the potential use of these compounds in pharmaceutical applications (Bhattacharjee, Saravanan, Mohan, 2011).
In the field of materials science, ethyl 2-aminothiophenes have been employed in the creation of disperse dyes for dyeing polyester fibers. These dyes have shown good fastness properties and a range of color shades, indicating their potential application in textile industries (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).
Properties
IUPAC Name |
ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-2-17-13(16)11-9(7-18-12(11)15)8-5-3-4-6-10(8)14/h3-7H,2,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLXYLVCBHLQAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365817 | |
Record name | ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325724-66-1 | |
Record name | 3-Thiophenecarboxylic acid, 2-amino-4-(2-chlorophenyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=325724-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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